Oxazepam-d5

Descripción general

Descripción

Oxazepam-d5 es una forma deuterada de oxazepam, un derivado de benzodiazepina. Se utiliza principalmente como un estándar interno en diversas aplicaciones analíticas, particularmente en espectrometría de masas. Los átomos de deuterio en this compound reemplazan los átomos de hidrógeno, lo que lo hace útil para métodos de dilución isotópica, mejorando la precisión y exactitud de los análisis cuantitativos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Oxazepam-d5 implica la incorporación de átomos de deuterio en la molécula de oxazepam. Esto se puede lograr mediante varios métodos, que incluyen:

Reacciones de Intercambio de Deuterio: Este método implica el intercambio de átomos de hidrógeno con deuterio en presencia de una fuente de deuterio, como solventes deuterados o gas deuterio.

Síntesis Química: Comenzando con precursores deuterados, la estructura de oxazepam se construye paso a paso, asegurando la incorporación de deuterio en posiciones específicas.

Métodos de Producción Industrial: La producción industrial de this compound normalmente implica reacciones de intercambio de deuterio a gran escala bajo condiciones controladas para garantizar una alta pureza y rendimiento. El proceso puede incluir:

Deuteración Catalítica: Utilizando catalizadores para facilitar el intercambio de hidrógeno con deuterio.

Pasos de Purificación: Empleando técnicas como la cromatografía para aislar y purificar el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: Oxazepam-d5, al igual que su contraparte no deuterada, puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Conversión a oxazepam N-óxido.

Reducción: Reducción del grupo carbonilo para formar los alcoholes correspondientes.

Sustitución: Halogenación o alquilación en posiciones específicas del anillo de benzodiazepina.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de Sustitución: Halogenos (cloro, bromo), haluros de alquilo.

Principales Productos:

Oxazepam N-óxido: Formado mediante oxidación.

Alcoholes Reducidos: Formado mediante reducción.

Derivados Halogenados o Alquilados: Formado mediante reacciones de sustitución.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Oxazepam-d5 is primarily employed as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated nature allows for enhanced accuracy and precision in quantitative analyses.

Table 1: Analytical Applications of this compound

| Application Area | Description |

|---|---|

| Internal Standard | Used in GC-MS and LC-MS for quantifying oxazepam and related compounds. |

| Forensic Toxicology | Aids in the detection and quantification of benzodiazepines in biological samples for forensic investigations. |

| Clinical Testing | Monitors therapeutic drug levels and detects drug abuse in clinical laboratories. |

| Pharmaceutical Research | Assists in studying drug metabolism and pharmacokinetics. |

Forensic Toxicology

In forensic toxicology, this compound is instrumental for the detection of benzodiazepines in biological matrices such as urine, blood, and hair samples. Its use as an internal standard helps correct for variations during sample preparation and analysis.

Case Study: Detection of Nordiazepam

A study analyzed hair samples from drug addicts using this compound as an internal standard to quantify nordiazepam. The methodology involved solid-phase extraction followed by LC-MS/MS analysis, demonstrating the effectiveness of deuterated standards in forensic toxicology .

Environmental Studies

Recent research has highlighted the impact of benzodiazepines like oxazepam on microbial communities in soil environments. A study showed that soils exposed to wastewater treatment plant effluents containing diazepam and oxazepam exhibited changes in microbial diversity, indicating potential ecological consequences .

Table 2: Environmental Impact Studies

Behavioral Studies

Oxazepam's effects extend beyond analytical applications; it has been studied for its behavioral impacts on non-human subjects. Research involving clonal marbled crayfish indicated that exposure to oxazepam altered their activity levels compared to control groups, providing insights into the behavioral effects of psychoactive substances on aquatic organisms .

Table 3: Behavioral Effects on Crayfish

| Parameter | Control Group Activity | Oxazepam-exposed Activity |

|---|---|---|

| Distance Moved | Baseline | Increased |

| Overall Activity Levels | Baseline | Higher |

Pharmacokinetics and Drug Metabolism

This compound is also valuable in pharmacokinetic studies, where it aids researchers in understanding the metabolism of benzodiazepines. Its isotopic labeling allows for precise tracking of drug absorption, distribution, metabolism, and excretion processes.

Key Insights

- This compound shares metabolic pathways with its non-deuterated counterpart, making it an ideal candidate for studying the pharmacokinetics of benzodiazepines.

- Cytochrome P450 enzymes (CYP3A4 and CYP2C19) are involved in its metabolic processes, similar to other benzodiazepines.

Mecanismo De Acción

Oxazepam-d5, siendo un análogo deuterado de oxazepam, comparte un mecanismo de acción similar. Oxazepam ejerce sus efectos potenciando la acción del ácido gamma-aminobutírico (GABA) en los receptores GABA(A), que son receptores de neurotransmisores inhibitorios en el sistema nervioso central. Esto lleva a un aumento de la afluencia de iones cloruro, hiperpolarización de las neuronas y un efecto calmante general .

Compuestos Similares:

Oxazepam: La forma no deuterada, utilizada para tratar la ansiedad y el síndrome de abstinencia alcohólica.

Diazepam-d5: Otra benzodiazepina deuterada utilizada como estándar interno.

Temazepam-d5: Forma deuterada de temazepam, utilizada de manera similar en aplicaciones analíticas.

Singularidad de this compound: this compound es único debido a su etiquetado isotópico específico, lo que proporciona ventajas distintas en precisión y exactitud analíticas. Su estabilidad y similitud con oxazepam lo convierten en un estándar interno ideal para diversas técnicas analíticas.

Comparación Con Compuestos Similares

Oxazepam: The non-deuterated form, used for treating anxiety and alcohol withdrawal.

Diazepam-d5: Another deuterated benzodiazepine used as an internal standard.

Temazepam-d5: Deuterated form of temazepam, used similarly in analytical applications.

Uniqueness of Oxazepam-d5: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in analytical precision and accuracy. Its stability and similarity to oxazepam make it an ideal internal standard for various analytical techniques.

Actividad Biológica

Oxazepam-d5 is a deuterated form of oxazepam, a benzodiazepine commonly used for its anxiolytic properties. The deuteration enhances its stability and allows for precise tracking in biological studies. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and its implications in various fields such as analytical chemistry and toxicology.

Target Receptors : this compound primarily interacts with gamma-aminobutyric acid (GABA) receptors, particularly the GABA(A) subtype. This receptor is crucial in mediating inhibitory neurotransmission in the central nervous system (CNS).

Mode of Action : Similar to other benzodiazepines, this compound enhances the effects of GABA by increasing the frequency of chloride channel opening upon GABA binding. This leads to hyperpolarization of neurons, reducing neuronal excitability and producing anxiolytic effects .

Biochemical Pathways : The compound significantly impacts the GABAergic system , which is vital for regulating mood and anxiety levels. By potentiating GABA's inhibitory effects, this compound contributes to a calming effect on the CNS.

Pharmacokinetics

This compound is an active metabolite of diazepam and temazepam. Its pharmacokinetic profile indicates that it is metabolized primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19. The typical half-life ranges from 4 to 15 hours, allowing for effective therapeutic dosing while minimizing accumulation in chronic use .

Table 1: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Half-life | 4-15 hours |

| Metabolism | CYP3A4, CYP2C19 |

| LD50 (Rats) | >8000 mg/kg |

| LD50 (Mice) | 1540 mg/kg |

In Vivo Studies

Research has demonstrated that exposure to this compound alters behavior in various animal models. For instance, crayfish exposed to oxazepam showed significant changes in movement patterns and activity levels, indicating that even low concentrations can affect behavioral responses .

Similarly, studies on European perch (Perca fluviatilis) indicated that exposure to oxazepam could impair anti-predator behavior, suggesting ecological implications for aquatic environments contaminated with this compound .

Case Studies

- Crayfish Behavior Study : A controlled experiment showed that crayfish exposed to oxazepam exhibited altered locomotion compared to controls. Statistical analysis revealed significant differences in distance moved and activity levels (F(1,56)=4.17, p=0.046) .

- Perch Anti-Predator Behavior : Research hypothesized that perch populations exposed to oxazepam would show reduced anti-predator responses due to impaired neurological function, emphasizing the ecological risks posed by pharmaceutical contaminants .

Applications in Research

This compound is widely utilized in analytical chemistry , particularly as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its isotopic labeling allows for accurate quantification of oxazepam levels in biological samples during forensic investigations and clinical testing .

Propiedades

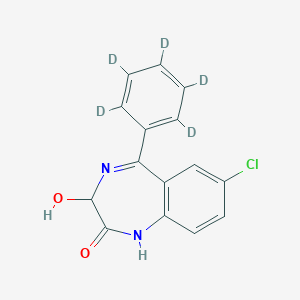

IUPAC Name |

7-chloro-3-hydroxy-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,15,20H,(H,17,19)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIMAYPTOBDMTL-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574138 | |

| Record name | Oxazepam-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-78-6 | |

| Record name | Oxazepam-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65854-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Oxazepam-d5 used as an internal standard for analyzing benzodiazepines like nordiazepam?

A1: this compound shares a similar chemical structure and physicochemical properties with benzodiazepines like nordiazepam. This similarity leads to comparable behavior during sample preparation steps like extraction and derivatization, as well as during GC-MS analysis. [, , ] Using a deuterated analog like this compound helps to correct for variations in extraction efficiency, derivatization yield, and instrument response, thereby increasing the accuracy and reliability of the analytical method.

Q2: Can you explain the sample preparation and analysis process for detecting nordiazepam in hair samples using this compound?

A2: In a study analyzing hair samples from drug addicts, researchers used this compound as an internal standard to quantify nordiazepam. [] Here's a simplified breakdown:

Q3: Are there alternative internal standards to this compound for analyzing benzodiazepines?

A3: Yes, other deuterated benzodiazepines are frequently employed as internal standards. The choice depends on the specific analytes being targeted and the analytical method. For example, lorazepam-d4 and alpha-hydroxyalprazolam-d5 were used alongside this compound in a study focusing on urinary benzodiazepine metabolites. []

Q4: What analytical methods are commonly validated for quantifying benzodiazepines using internal standards like this compound?

A4: GC-MS is a widely used and validated technique for quantifying benzodiazepines. [, , ] The validation process typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection, limit of quantitation, and stability. These validation steps ensure the analytical method is reliable and suitable for its intended purpose.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.